n-(2-Methoxybenzyl)-3-methyl-1,2,4-thiadiazol-5-amine
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Overview
Description
n-(2-Methoxybenzyl)-3-methyl-1,2,4-thiadiazol-5-amine: is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom and a methyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Methoxybenzyl)-3-methyl-1,2,4-thiadiazol-5-amine typically involves the reaction of 2-methoxybenzylamine with 3-methyl-1,2,4-thiadiazole-5-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then treated with a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrogen atom, converting the amine group to an imine or a secondary amine.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Imines or secondary amines.
Substitution: Derivatives with different functional groups on the benzyl ring.
Scientific Research Applications
Chemistry: n-(2-Methoxybenzyl)-3-methyl-1,2,4-thiadiazol-5-amine is used as a building block in organic synthesis
Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.
Medicine: The compound is being investigated for its potential therapeutic applications. Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, although further research is needed to confirm these effects and understand the underlying mechanisms.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of n-(2-Methoxybenzyl)-3-methyl-1,2,4-thiadiazol-5-amine is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. In antimicrobial applications, the compound may disrupt the cell membrane or interfere with essential metabolic processes in microorganisms. In anti-inflammatory and anticancer research, it may modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-n-(2-methoxybenzyl)ethanamine: This compound is a derivative of phenethylamine and shares the methoxybenzyl group with n-(2-Methoxybenzyl)-3-methyl-1,2,4-thiadiazol-5-amine.
2,5-Dimethoxyphenethylamine (2C family): These compounds are structurally similar and have been studied for their psychoactive effects.
Uniqueness: this compound is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Unlike the 2C family compounds, it is not primarily known for psychoactive effects but rather for its potential antimicrobial, anti-inflammatory, and anticancer activities.
Properties
Molecular Formula |
C11H13N3OS |
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Molecular Weight |
235.31 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-methyl-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C11H13N3OS/c1-8-13-11(16-14-8)12-7-9-5-3-4-6-10(9)15-2/h3-6H,7H2,1-2H3,(H,12,13,14) |
InChI Key |
XYZVMWLJLJVRMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=N1)NCC2=CC=CC=C2OC |
Origin of Product |
United States |
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